molecular formula C15H11N3O4 B4404654 N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide

N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B4404654
M. Wt: 297.26 g/mol
InChI Key: XNNIHURHIRDRQZ-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a quinoline ring system substituted with a methyl group at the 2-position and a nitrofuran moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nucleophilic substitution reaction where the quinoline derivative reacts with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding quinoline N-oxides.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrofuran moiety, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline ring can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylquinolin-5-yl)acetamide
  • N-(2-methylquinolin-5-yl)-3-nitrobenzamide
  • N-(2-methylquinolin-5-yl)-2-phenoxyacetamide

Uniqueness

N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the quinoline and nitrofuran moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a broader range of applications compared to similar compounds that may only contain one of these moieties.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-5-6-10-11(16-9)3-2-4-12(10)17-15(19)13-7-8-14(22-13)18(20)21/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNIHURHIRDRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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